N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that features multiple functional groups, including methoxy, hydroxy, and iodophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,5-dimethoxybenzaldehyde and 2-hydroxy-3,5-diiodobenzaldehyde, followed by condensation reactions with appropriate hydrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Purification steps, including crystallization, distillation, or chromatography, are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove iodine atoms or convert carbonyl groups to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the compound could produce deiodinated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: shares structural similarities with other compounds containing methoxy, hydroxy, and iodophenyl groups.
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: is unique due to its specific arrangement of functional groups and the presence of both methoxy and iodophenyl groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE lies in its potential to interact with multiple molecular targets and undergo diverse chemical transformations. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H21I2N3O5 |
---|---|
Molecular Weight |
697.3 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-[(2E)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C25H21I2N3O5/c1-34-19-8-9-22(35-2)16(11-19)12-21(29-24(32)15-6-4-3-5-7-15)25(33)30-28-14-17-10-18(26)13-20(27)23(17)31/h3-14,31H,1-2H3,(H,29,32)(H,30,33)/b21-12-,28-14+ |
InChI Key |
JMWPJNCMKFQNES-HIUDDBDBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.